2-(Piperazin-1-yl)acetonitrile
Overview
Description
2-(Piperazin-1-yl)acetonitrile is an organic compound with the molecular formula C6H11N3. It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group attached to the piperazine ring.
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)acetonitrile (PNT) is bacterial cells, specifically strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . It has also been suggested that PNT may inhibit Butyrylcholinesterase (BuChE), a serine hydrolase enzyme .
Mode of Action
PNT exhibits antimicrobial activity by inhibiting DNA gyrase, an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA . This inhibition disrupts the supercoiling process, which is essential for the transcription and replication of bacterial DNA, leading to cell disruption . In addition, PNT may inhibit BuChE, which could potentially interfere with neurotransmission .
Biochemical Pathways
The inhibition of dna gyrase suggests that pnt interferes with bacterial dna replication and transcription . The potential inhibition of BuChE suggests that PNT may also affect cholinergic neurotransmission .
Result of Action
The result of PNT’s action is the disruption of bacterial cells, leading to their death . This makes PNT a potential candidate for the development of new antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Piperazin-1-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of piperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Another method involves the use of ®-1-BOC-3-hydroxymethyl piperazine as a starting material, followed by a series of reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB . This method avoids the use of hazardous reagents and is considered safer and more cost-effective.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperazin-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting various diseases, such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride: An important pharmaceutical intermediate.
4-(1H-Indole-2-carbonyl)piperazine-2,6-diones: Studied for their anticancer activity.
Uniqueness
2-(Piperazin-1-yl)acetonitrile is unique due to its versatile chemical reactivity and potential for modification. Its nitrile group allows for various chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its piperazine ring imparts biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-piperazin-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHVIKZCDXJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573616 | |
Record name | (Piperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58619-56-0 | |
Record name | (Piperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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